N-(2C-C) Fentanyl (hydrochloride)

Catalog No.
S11211545
CAS No.
M.F
C24H32Cl2N2O3
M. Wt
467.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2C-C) Fentanyl (hydrochloride)

Product Name

N-(2C-C) Fentanyl (hydrochloride)

IUPAC Name

N-[1-[2-(4-chloro-2,5-dimethoxyphenyl)ethyl]piperidin-4-yl]-N-phenylpropanamide;hydrochloride

Molecular Formula

C24H32Cl2N2O3

Molecular Weight

467.4 g/mol

InChI

InChI=1S/C24H31ClN2O3.ClH/c1-4-24(28)27(19-8-6-5-7-9-19)20-11-14-26(15-12-20)13-10-18-16-23(30-3)21(25)17-22(18)29-2;/h5-9,16-17,20H,4,10-15H2,1-3H3;1H

InChI Key

LTCOWZAIKMJHFY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1CCN(CC1)CCC2=CC(=C(C=C2OC)Cl)OC)C3=CC=CC=C3.Cl

N-(2C-C) Fentanyl (hydrochloride) is a synthetic compound that belongs to the class of phenethylamines. It is structurally related to fentanyl, a well-known opioid analgesic, and is characterized by the presence of a 2C-C moiety, which is a psychedelic phenethylamine. This compound has garnered attention in the context of research and forensic analysis due to its potential psychoactive properties and structural similarities to other opioids and hallucinogens .

The chemical formula for N-(2C-C) Fentanyl (hydrochloride) is C24H32Cl2N2O3\text{C}_{24}\text{H}_{32}\text{Cl}_{2}\text{N}_{2}\text{O}_{3}, and it exists as a crystalline solid. Its synthesis and analysis are crucial for understanding its effects and potential applications in both therapeutic and illicit contexts .

Typical of amides and phenethylamines. These may include:

  • Hydrolysis: Breaking down into its constituent parts in the presence of water, which can lead to the formation of 2C-C and other byproducts.
  • Reduction: The compound may be reduced to form less complex amines or alcohols.
  • Alkylation: The amine groups can participate in alkylation reactions, potentially leading to new derivatives with varied pharmacological activities.

These reactions are important for both synthetic chemistry applications and understanding metabolic pathways in biological systems .

The synthesis of N-(2C-C) Fentanyl typically involves multi-step organic synthesis techniques. While specific methods are not widely published due to the compound's controlled status, general approaches may include:

  • Starting Materials: Utilizing commercially available precursors such as 2C-C and fentanyl derivatives.
  • Reaction Conditions: Conducting reactions under controlled conditions (temperature, pressure) to facilitate desired transformations.
  • Purification: Employing chromatographic techniques to isolate the final product from reaction mixtures.

The exact synthetic pathways remain largely proprietary or unpublished in open literature due to regulatory concerns .

  • Analytical Reference Standard: Used in forensic laboratories for the identification and quantification of substances in toxicology reports.
  • Research: Investigated for its pharmacological properties in academic and clinical settings, particularly regarding its effects on opioid receptors and potential therapeutic uses.

Due to its structural characteristics, it may also serve as a lead compound for developing new analgesics or psychoactive substances .

  • Serotonin Receptors: Given its structural similarity to psychedelics, there may be an interaction with serotonin receptors.
  • Dopaminergic Systems: Possible modulation of dopamine pathways could contribute to psychoactive effects.

Further research would be necessary to elucidate these interactions comprehensively .

N-(2C-C) Fentanyl shares structural characteristics with several other compounds within the opioid and phenethylamine classes. Here are some similar compounds:

Compound NameStructure TypeNotable Properties
FentanylOpioidPotent analgesic used medically
2C-CPsychedelicKnown for hallucinogenic effects
N-(2-Fluorophenyl)FentanylOpioidFluorinated derivative with increased potency
Acetyl FentanylOpioidAnalgesic with similar effects but distinct structure
3-MethylfentanylOpioidStructural variant with different potency

Uniqueness

N-(2C-C) Fentanyl's uniqueness lies in its dual nature as both an opioid analog and a potential psychedelic agent due to the incorporation of the 2C-C moiety. This combination may lead to distinct pharmacological profiles compared to traditional opioids or psychedelics alone .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

466.1789983 g/mol

Monoisotopic Mass

466.1789983 g/mol

Heavy Atom Count

31

Dates

Modify: 2024-08-08

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